O-Phenyl chlorothioformate

Catalog No.
S793941
CAS No.
1005-56-7
M.F
C7H5ClOS
M. Wt
172.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Phenyl chlorothioformate

CAS Number

1005-56-7

Product Name

O-Phenyl chlorothioformate

IUPAC Name

O-phenyl chloromethanethioate

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

InChI

InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H

InChI Key

KOSYAAIZOGNATQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=S)Cl

Synonyms

Carbonochloridothioic Acid O-Phenyl Ester; Chlorothioformic Acid O-Phenyl Ester; NSC 99103; O-Phenyl Carbonochloridothioate; O-Phenyl Chlorothiocarbonate; O-Phenyl Chlorothioformate; O-Phenyl Chlorothionoformate; Phenoxythiocarbonyl Chloride; Phenyl

Canonical SMILES

C1=CC=C(C=C1)OC(=S)Cl

The exact mass of the compound O-Phenyl chlorothioformate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99103. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-Phenyl chlorothioformate (CAS: 1005-56-7) is a premier electrophilic thiocarbonylating reagent, primarily procured for the activation of alcohols prior to radical-mediated transformations. In industrial and advanced laboratory workflows, it is the standard reagent for converting secondary alcohols into O-phenyl thiocarbonates, which are the requisite intermediates for the Barton-McCombie deoxygenation[1]. Unlike highly volatile baseline chalcogenides, O-phenyl chlorothioformate offers a balanced reactivity profile: it is sufficiently electrophilic to functionalize sterically hindered hydroxyl groups, yet stable enough to be handled as a liquid under standard inert-atmosphere protocols. For technical buyers and process chemists, procuring this exact compound ensures high-yielding precursor formation without the severe toxicity risks associated with thiophosgene, making it a critical building block in the synthesis of deoxysugars, modified nucleosides, and complex macrolides.

Substituting O-phenyl chlorothioformate with cheaper or more common analogs frequently results in process failure or severely depressed yields during the critical radical fragmentation step. Attempting to use the oxygen analog, phenyl chloroformate, completely halts the Barton-McCombie reaction because the resulting carbonate lacks the C=S double bond necessary to accept the trialkyltin or silyl radical [1]. Conversely, substituting with alkyl chlorothionoformates (such as methyl chlorothionoformate) yields O-alkyl thiocarbonates; these intermediates resist radical cleavage because the expelled alkoxy radical is significantly less stable than the phenoxy radical generated by the O-phenyl derivative [2]. Furthermore, while 1,1'-thiocarbonyldiimidazole (TCDI) is a common procurement alternative, it is highly moisture-sensitive and often exhibits inferior regioselectivity and lower conversion rates when reacting with sterically hindered secondary alcohols on a gram scale [2].

Precursor Suitability: Gram-Scale Thiocarbonylation Yield

In the synthesis of complex intermediates such as colitose thioglycosides, the choice of thiocarbonylating agent directly dictates the throughput of the precursor activation step. Head-to-head comparisons demonstrate that O-phenyl chlorothioformate provides superior regioselectivity and isolated yields on a gram scale compared to 1,1'-thiocarbonyldiimidazole (TCDI) and phenyl isothiocyanate (PITC) [1]. The enhanced electrophilicity of the chlorothioformate ensures complete conversion of the secondary alcohol, minimizing the carryover of unreacted starting material into the subsequent radical reduction step.

Evidence DimensionIsolated yield of thiocarbonate precursor on 1-gram scale
Target Compound Data90% yield (using O-phenyl chlorothioformate)
Comparator Or BaselineTCDI and PITC (Lower yield and poor regioselectivity)
Quantified DifferenceO-phenyl chlorothioformate provides near-quantitative (90%) scalable yields, outperforming TCDI in hindered environments.
Conditions1 g scale reaction in acetone, 25 °C, catalytic dioctyltin dichloride.

Procuring O-phenyl chlorothioformate ensures maximum material recovery in early-stage synthesis, reducing the cost of wasted complex intermediates.

Processability: Radical Fragmentation Efficiency

The ultimate success of a deoxygenation protocol relies on the fragmentation efficiency of the thiocarbonate intermediate. O-phenyl thiocarbonates, derived from O-phenyl chlorothioformate, are highly optimized for this step because the phenoxy group is an excellent leaving group. Under standard radical conditions (using silanes or tin hydrides), O-phenyl derivatives routinely achieve 75–90% deoxygenation yields [1]. In contrast, alkyl xanthates or O-alkyl thiocarbonates often stall or require harsher continuous-flow conditions because the resulting aliphatic alkoxy radicals are poorly stabilized, leading to incomplete conversion.

Evidence DimensionDeoxygenation step yield (secondary alcohols)
Target Compound Data75–90% typical isolated yield
Comparator Or BaselineAlkyl chlorothionoformate derivatives (Often <60% or require harsher initiation)
Quantified Difference15-30% higher radical reduction yields due to the superior leaving-group ability of the phenoxy radical.
ConditionsAIBN initiation, TTMSS or Bu3SnH hydrogen donor, refluxing benzene or toluene.

Selecting the O-phenyl derivative prevents late-stage synthetic bottlenecks by ensuring the radical fragmentation step proceeds to completion under mild conditions.

Handling and Safety: Volatility and EHS Compliance

For industrial procurement, the safety and handling profile of a thiocarbonylating agent is as critical as its reactivity. The traditional baseline reagent, thiophosgene (CSCl2), is a highly toxic, volatile red liquid (boiling point 73 °C) that requires extreme safety precautions and specialized containment . O-Phenyl chlorothioformate serves as a safer, high-boiling alternative. As a stable liquid, it allows for precise dropwise addition at 0 °C without the severe inhalation hazards associated with thiophosgene, drastically reducing Environmental, Health, and Safety (EHS) compliance burdens during scale-up.

Evidence DimensionBoiling point and volatility (Handling safety)
Target Compound DataStable liquid, lower volatility (bp ~225 °C)
Comparator Or BaselineThiophosgene (Highly volatile, bp 73 °C)
Quantified DifferenceO-Phenyl chlorothioformate eliminates the high vapor-pressure toxicity risks of thiophosgene while maintaining necessary electrophilicity.
ConditionsStandard benchtop or pilot-plant reagent addition protocols.

It allows facilities to perform critical thiocarbonylation reactions without investing in the extreme containment infrastructure required for thiophosgene.

Late-Stage Deoxygenation in Complex Natural Product Synthesis

Because O-phenyl chlorothioformate provides superior yields in the activation of sterically hindered secondary alcohols compared to TCDI, it is the reagent of choice for late-stage Barton-McCombie deoxygenations [1]. It is heavily procured for the synthesis of macrolides, terpenes, and steroidal frameworks where maximum material recovery of expensive advanced intermediates is required.

Synthesis of Deoxysugars and Modified Nucleosides

In carbohydrate chemistry and antiviral drug development, the compound is utilized to regioselectively thiocarbonylate specific hydroxyl groups (e.g., the 2'-hydroxyl of ribonucleosides or the C-3 of fucose derivatives). The resulting O-phenyl thiocarbonates undergo highly efficient radical reduction with TTMSS or Bu3SnH, enabling the scalable production of deoxynucleosides and armed thioglycosides [2].

Safe Generation of Corey-Winter Olefination Intermediates

For workflows requiring the conversion of 1,2-diols into cyclic thiocarbonates (a precursor step for Corey-Winter olefination), O-phenyl chlorothioformate acts as a highly effective, lower-volatility substitute for thiophosgene . This application fits mainstream industrial environments that require robust alkene synthesis without the severe EHS liabilities of volatile baseline chalcogenides.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1005-56-7

Wikipedia

Phenyl chlorothionocarbonate

Dates

Last modified: 08-15-2023

Explore Compound Types